molecular formula C10H8ClF3N2S B1433449 4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride CAS No. 1795510-94-9

4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride

Cat. No.: B1433449
CAS No.: 1795510-94-9
M. Wt: 280.7 g/mol
InChI Key: CUMYWWOCIWMJKT-UHFFFAOYSA-N
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Description

“4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride” is a chemical compound with the CAS Number: 1795510-94-9 . It has a molecular weight of 280.7 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7F3N2S.ClH/c11-10(12,13)9-15-8(5-16-9)6-1-3-7(14)4-2-6;/h1-5H,14H2;1H . This indicates the presence of a trifluoromethyl group, a thiazolyl group, and an aniline group in the molecule.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • A study explored the synthesis of molecules similar to eperezolid, where derivatives exhibited high antimicrobial activity against Mycobacterium smegmatis. This highlights the compound's role in developing new antimicrobials (Yolal et al., 2012).

Novel Pesticides Development

  • The compound has been used in the synthetic process of novel pesticides, such as Bistrifluron, showcasing its utility in creating potent growth-retarding agents against pests, which is feasible for industrial production (Liu An-chan, 2015).

Synthesis of Heterocycles and Sulfones

  • Another research effort led to the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and its conversion into 4H-1,4-benzothiazines and sulfones, indicating its application in creating fluorinated heterocycles (Thomas et al., 2003).

Novel Fungicides Synthesis

  • The compound's derivatives were also utilized in the synthetic process of novel fungicides like Thifuzamide, further demonstrating its significance in agricultural applications (Liu An-chang, 2012).

Potential Antiviral Agents

  • Research involving the synthesis and theoretical investigation of derivatives for SARS-CoV-2 treatment indicates its potential application in antiviral drug development. The study revealed promising binding affinities to SARS-CoV-2 proteins, suggesting its utility in combating viral infections (Eno et al., 2022).

Corrosion Inhibition

  • Additionally, derivatives of the compound have been studied for their corrosion inhibition properties, providing insights into its potential applications in protecting metals against corrosion in industrial settings (Daoud et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2S.ClH/c11-10(12,13)9-15-8(5-16-9)6-1-3-7(14)4-2-6;/h1-5H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMYWWOCIWMJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride
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4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride
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4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride
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4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride
Reactant of Route 6
4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride

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